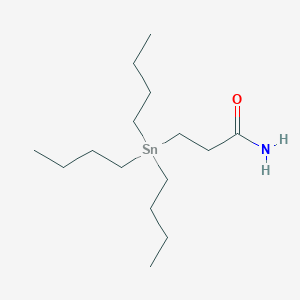

3-(Tributylstannyl)propanamide

説明

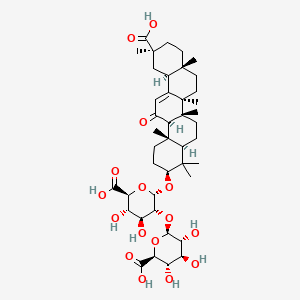

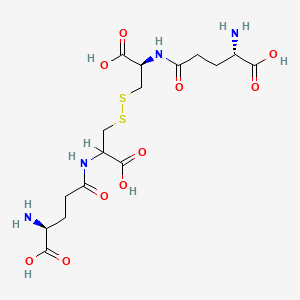

3-(Tributylstannyl)propanamide is a chemical compound . It is a derivative of propanamide , which is the amide of propanoic acid . This organic compound is a mono-substituted amide .

Synthesis Analysis

The synthesis of tributylstannyl compounds has been studied in various contexts. For instance, 3,4-bis(tributylstannyl)furan was prepared using an oxazole–alkyne Diels–Alder reaction, and its synthetic potential was assessed by its conversion into several 3,4-disubstituted furans via Stille-type palladium-catalysed reactions .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Tributylstannyl)propanamide are not detailed in the search results, tributylstannyl compounds have been shown to participate in various reactions. For example, 3,4-bis(tributylstannyl)furan was converted into several 3,4-disubstituted furans via Stille-type palladium-catalysed reactions .科学的研究の応用

Synthesis and Homologating Agent

- Tributylstannyl 4-tributylstannylbut-3-enoate, prepared via radical hydrostannation, is utilized for transferring a but-3-enoic acid synthon. It aids in synthesizing aryl iodolactones or tetralones, vital intermediates for synthesizing compounds like ABT-200 (Thibonnet, Abarbri, Parrain, & Duchěne, 1996).

Building Blocks for Solid-Phase Synthesis

- 3-(Tributylstannyl)allyl alcohols are used in repeated Stille coupling on solid support to create large libraries of skipped dienes and trienes. These compounds are synthesized via methods like Pd-catalyzed hydrostannation, showcasing their versatility in organic synthesis (Havranek & Dvořák, 2000).

Structural Studies

- Infrared, NMR, and Mössbauer spectroscopies are employed to study the solution and solid-state structures of tributylstannyl citrates and propane-1,2,3-tricarboxylates. These studies provide insights into the molecular and ionic interactions of these compounds (Holeček et al., 1999).

Organic Synthesis

- Tributylstannyl-1,3-dienes are used as synthetic equivalents of conjugated dienic anions, demonstrating their role in the preparation of complex organic molecules through various reactions like Diels-Alder reaction and tin-lithium exchange (Nativi, Taddei, & Mann, 1989).

Alkylation Studies

- The study of reactions between tributylstannyl anionoids and alkyl bromides provides insights into mechanisms like SN2 displacement. This research is fundamental in understanding the reactivity of organometallic compounds (Newcomb & Smith, 1982).

Conformational Investigations

- The conformational dependence of methyl 3,3-bis(tributylstannyl)propionate compounds on temperature and concentration has been explored using NMR spectroscopy. Such studies help understand the structural behavior of organostannyl compounds in different conditions (Meurice et al., 1999).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-tributylstannylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6NO.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H2,(H2,4,5); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDFUMBFQZVUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310470 | |

| Record name | 3-(Tributylstannyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tributylstannyl)propanamide | |

CAS RN |

51283-50-2 | |

| Record name | NSC227352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Tributylstannyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)